molecular formula C20H15F3N6OS B2562003 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 886920-76-9

2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2562003
CAS-Nummer: 886920-76-9
Molekulargewicht: 444.44
InChI-Schlüssel: BWQWHHZEFIEJCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a triazole core substituted with pyridinyl and pyrrolyl groups, a sulfanyl linker, and an acetamide moiety terminating in a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl and pyrrolyl substituents may contribute to hydrogen bonding and π-π interactions with biological targets .

Eigenschaften

IUPAC Name

2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c21-20(22,23)14-6-5-7-15(12-14)25-17(30)13-31-19-27-26-18(16-8-1-2-9-24-16)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWHHZEFIEJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 886920-76-9) is a complex organic molecule featuring multiple heterocyclic structures. Its unique combination of a pyridine moiety, a triazole ring, and a trifluoromethyl phenyl group suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The molecular formula of the compound is C20H15F3N6OSC_{20}H_{15}F_{3}N_{6}OS, with a molecular weight of approximately 444.4 g/mol. The structure includes:

  • A triazole ring , known for its role in various biological activities.
  • A pyridine ring , which enhances the compound's interaction with biological targets.
  • A sulfanyl group , which may contribute to its biological reactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine rings exhibit notable antimicrobial properties. For instance, similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In one study, derivatives of pyridine-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanism by which triazole-containing compounds exert their biological effects often involves:

  • Inhibition of cell wall synthesis : Many triazoles disrupt the synthesis of essential components in bacterial cell walls.
  • Interference with nucleic acid synthesis : Some compounds may inhibit DNA or RNA synthesis by mimicking nucleobases.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • Antimicrobial Testing : A study on triazole derivatives showed that one compound exhibited good antimicrobial activity against Gram-positive bacteria, suggesting that similar activities may be present in this compound .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile of related compounds indicates favorable pharmacokinetic properties, suggesting that this compound could also be a viable candidate for further drug development .
  • Synthesis and Screening : The synthesis methods for triazole derivatives often involve cyclocondensation reactions. These methods can be adapted to synthesize this compound effectively .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-{[5-(pyridin-2-yl)-4H-triazol-3-thiol]}acetamideContains triazole and thiolAntimicrobial
N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-triazol]}acetamideSimilar triazole and chlorophenylAnticancer
5-{(pyridin-2-yl)thio}-4-methyltriazoleThioether linkageAntimicrobial

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that compounds containing triazole structures exhibit significant antifungal properties. For instance, derivatives similar to the target compound have been synthesized and tested against various fungal strains, including Candida species. Some studies have shown that triazole-based compounds can outperform traditional antifungal agents such as fluconazole, demonstrating lower minimum inhibitory concentration (MIC) values against resistant strains .

Antimalarial Potential

Recent studies have explored the use of triazolo-pyridine sulfonamides as potential antimalarial agents. In silico screening methods have identified several candidates from virtual libraries that exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves inhibition of specific enzymes crucial for the parasite's lifecycle .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Compounds with similar frameworks have been reported to inhibit cell proliferation in various cancer models. For example, pyridine derivatives have shown effectiveness in targeting serine/threonine kinases involved in cell cycle regulation . This indicates that the compound may possess similar mechanisms of action that warrant further investigation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Heterocycles : Utilizing cyclization reactions to create the pyrrole and triazole rings.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to attach the pyridine moiety and sulfanyl group.
  • Final Modifications : Completing the synthesis with acetamido formation and other necessary modifications.

Optimization strategies may include high-throughput screening for reaction conditions that maximize yield and purity while minimizing byproducts.

Case Studies

Several case studies highlight the applications of compounds structurally related to 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide:

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives exhibited significant antifungal activity against resistant Candida strains, with some compounds showing MIC values below 25 µg/mL .
  • Antimalarial Activity : In vitro evaluations revealed that certain triazolo-pyridine sulfonamides inhibited Plasmodium falciparum growth effectively, suggesting their potential as new antimalarial agents .
  • Anticancer Research : Investigations into pyridine-based compounds indicated their ability to selectively inhibit cancer cell proliferation through targeted kinase inhibition, showcasing their therapeutic potential against various cancers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

The following table summarizes structural analogs of the target compound, highlighting substituent differences and their implications:

Compound Name Triazole Substituents Acetamide Substituents Key Modifications Biological Activities Reference
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl (position 5), pyrrolyl (position 4) 2-(Trifluoromethyl)phenyl Methoxybenzyl instead of pyridin-2-yl; trifluoromethyl at ortho position Not explicitly reported, but methoxy groups generally enhance solubility
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl (position 5), 3-methylphenyl (position 4) 2-Chloro-5-(trifluoromethyl)phenyl Pyridin-4-yl instead of pyridin-2-yl; chloro substituent on phenyl Enhanced antimicrobial activity due to electron-withdrawing chloro group
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-Fluorophenyl (position 5), methyl (position 4) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Fluorophenyl and methyl on triazole; pyridine ring in acetamide Improved metabolic stability and antifungal activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl (position 5), amino (position 4) Variable aryl groups Amino group enhances hydrogen bonding; furan improves anti-exudative activity Anti-exudative activity comparable to diclofenac at 10 mg/kg

Impact of Substituents on Pharmacological Activity

  • Pyridinyl vs.
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups at meta/para positions (e.g., ) enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity and membrane penetration .
  • Heterocyclic Modifications : Furan-2-yl substitution (as in ) introduces anti-exudative properties, likely through cyclooxygenase inhibition, while pyrrolyl groups (common in the target compound) may modulate antioxidant activity via radical scavenging .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via S-alkylation of triazole-thione intermediates with α-chloroacetamides under alkaline conditions. A typical protocol involves refluxing equimolar amounts of precursors (e.g., 4-amino-triazole derivatives and substituted oxazolones) at 150°C using pyridine and zeolite (Y-H) as catalysts to promote cyclization and sulfanyl group incorporation. Post-reaction purification includes distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Variations in catalysts (e.g., KOH) or alkylation agents may alter reaction efficiency, requiring optimization via TLC monitoring and spectroscopic validation .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

Structural confirmation relies on multimodal characterization :

  • 1H/13C NMR to verify substituent positions (e.g., pyridin-2-yl vs. pyrrol-1-yl groups) and sulfanyl-acetamide linkage.
  • LC-MS for molecular weight validation and purity assessment (>95% by HPLC).
  • Elemental analysis to confirm stoichiometry, particularly for nitrogen/sulfur content . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities, necessitating column chromatography for resolution .

Advanced Research Questions

Q. How can computational tools predict the compound’s biological activity and guide target identification?

The PASS (Prediction of Activity Spectra for Substances) program and molecular docking are used to predict bioactivity. PASS evaluates ligand-receptor interactions based on structural descriptors (e.g., trifluoromethylphenyl hydrophobicity, triazole-pyrrole π-stacking potential), identifying probable targets such as kinase inhibitors or antiproliferative agents . Docking studies (e.g., AutoDock Vina) optimize binding poses against validated targets (e.g., EGFR or COX-2), with scoring functions (ΔG < -8 kcal/mol) indicating high affinity. Computational predictions should be validated via in vitro assays (e.g., MTT for cytotoxicity) .

Q. What experimental strategies resolve contradictions between predicted and observed biological activities?

Discrepancies often arise from metabolic instability or off-target effects . Mitigation strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify degradation products via LC-MS/MS.
  • Proteome-wide affinity assays : Use thermal shift assays or pull-down experiments to map unintended protein interactions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyrrol-1-yl with pyrazol-3-yl) to isolate structure-activity relationships (SAR) .

Q. How can computational reaction design accelerate the development of derivatives with improved pharmacokinetics?

The ICReDD (Integrated Computational and Experimental Design and Discovery) framework combines quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal reaction pathways. For example:

  • Reactor simulations : Model solvent effects (e.g., DMF vs. ethanol) on activation energy to minimize side reactions.
  • High-throughput virtual screening : Prioritize derivatives with enhanced solubility (LogP < 3) or metabolic stability (e.g., reduced CYP2D6 inhibition) . Experimental validation via parallel synthesis (e.g., 96-well plates) and rapid LC-MS analysis ensures scalability .

Methodological Considerations

  • Synthetic Optimization : Catalyst screening (zeolite Y-H vs. KOH) and solvent selection (pyridine vs. DMF) significantly impact yields. Use DoE (Design of Experiments) to identify critical parameters .
  • Data Reproducibility : Standardize in vivo models (e.g., rat carrageenan-induced edema for anti-exudative activity) with blinded scoring and statistical power analysis (n ≥ 6) .
  • Controlled Release Studies : Encapsulate the compound in PLGA nanoparticles for sustained delivery, monitored via dialysis-based release assays .

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